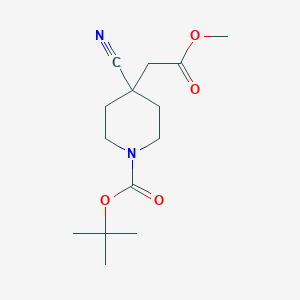

tert-Butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H22N2O4 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

tert-butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H22N2O4/c1-13(2,3)20-12(18)16-7-5-14(10-15,6-8-16)9-11(17)19-4/h5-9H2,1-4H3 |

InChI Key |

YXCOPHLRPPCRJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)OC)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, including acylation, sulfonation, and substitution reactions. One common synthetic route starts with piperidin-4-ylmethanol, which undergoes acylation to introduce the tert-butyl ester group. This is followed by sulfonation and substitution reactions to introduce the cyano and methoxy-oxoethyl groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy-oxoethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

tert-Butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group

Biological Activity

tert-Butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, with the CAS number 2203403-87-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources, while also presenting data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 224.26 g/mol

IUPAC Name: tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

SMILES Representation: O=C(N1C(CC(C#N)CC1)=O)OC(C)(C)C

The compound features a piperidine ring substituted with a cyano group and a methoxycarbonyl moiety, which are significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit notable antitumor properties. For instance, a study on thiazole derivatives highlighted their cytotoxic effects against various cancer cell lines, suggesting that piperidine derivatives could possess similar activities due to their structural analogies .

Anticonvulsant Properties

The anticonvulsant potential of related compounds has been explored, revealing that modifications in the piperidine structure can enhance anticonvulsant activity. The presence of electron-donating groups has been correlated with increased efficacy in seizure models .

Enzyme Inhibition

Research indicates that derivatives of piperidine can act as enzyme inhibitors. For instance, compounds with similar functionalities have shown promise as inhibitors of carbonic anhydrase, which is crucial in various physiological processes . The structure-activity relationship (SAR) studies suggest that specific substitutions on the piperidine ring can modulate this inhibitory activity.

Case Study 1: Antitumor Efficacy

A recent investigation into the cytotoxic effects of piperidine derivatives revealed that certain compounds significantly inhibited the growth of HT29 colon cancer cells. The study reported an IC value of approximately 1.98 µg/mL for one of the tested compounds . This finding underscores the potential of this compound in cancer therapy.

Case Study 2: Anticonvulsant Activity

In a controlled study assessing various piperidine derivatives for anticonvulsant activity, it was found that modifications to the carbon chain length and functional groups led to varying degrees of efficacy. The most active compound demonstrated complete protection against seizures in animal models, indicating that tert-butyl modifications may enhance such properties .

Table 1: Comparison of Biological Activities of Piperidine Derivatives

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: tert-Butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

- Molecular Formula : C₁₆H₂₄N₂O₄

- Molecular Weight : 308.37 g/mol

- Key Functional Groups: tert-Butyl carbamate (Boc) at the piperidine 1-position. Cyano (-CN) and methoxy-oxoethyl (-CO₂Me-CH₂-) substituents at the 4-position.

Applications :

This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase modulators. Its ester and nitrile groups enable further functionalization via hydrolysis, alkylation, or nucleophilic substitution reactions .

Comparison with Structural Analogs

Substituent Variations and Structural Similarities

The compound’s analogs primarily differ in the substituents at the piperidine 4-position. Below is a comparative analysis:

Reactivity Differences :

- The methoxy-oxoethyl group in the target compound is prone to hydrolysis under acidic/basic conditions, forming carboxylic acids.

- Chloro-oxoethyl analogs are more reactive toward nucleophiles (e.g., amines, thiols) compared to methoxy esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.